molecular formula C19H23NO3 B4282021 methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate

methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate

Cat. No. B4282021
M. Wt: 313.4 g/mol
InChI Key: IUPZZVUTFINODA-SJORKVTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate, also known as M4, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid mediators involved in inflammation and pain. methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), a potent pro-inflammatory mediator. methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has been found to have no significant effect on the levels of liver enzymes and kidney function markers, indicating its safety for use in experimental animals.

Advantages and Limitations for Lab Experiments

Methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has also been found to have a high degree of selectivity for the COX enzyme, making it a useful tool for studying the role of COX in various biological processes. However, methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate. One direction is to explore its potential as a therapeutic agent for the treatment of chronic pain and inflammatory diseases. Another direction is to investigate its anticancer properties and its potential as a chemotherapeutic agent. Additionally, methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate can be used as a building block for the synthesis of novel compounds with potential applications in drug discovery. Further studies are needed to elucidate the mechanism of action of methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate and to optimize its pharmacological properties for clinical use.

Scientific Research Applications

Methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has shown promising results in various scientific research applications. It has been found to exhibit potent anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has also been shown to have anticancer properties by inducing apoptosis in cancer cells. Furthermore, methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate has been used as a building block for the synthesis of novel compounds with potential applications in drug discovery.

properties

IUPAC Name

methyl 4-oxo-4-[(2R,6S)-6-phenyl-2-prop-2-enyl-3,6-dihydro-2H-pyridin-1-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-3-8-16-11-7-12-17(15-9-5-4-6-10-15)20(16)18(21)13-14-19(22)23-2/h3-7,9-10,12,16-17H,1,8,11,13-14H2,2H3/t16-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPZZVUTFINODA-SJORKVTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)N1C(CC=CC1C2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC(=O)N1[C@@H](CC=C[C@H]1C2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate
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methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate
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methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate
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methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate
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methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate
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methyl 4-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-4-oxobutanoate

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